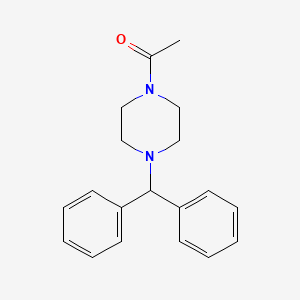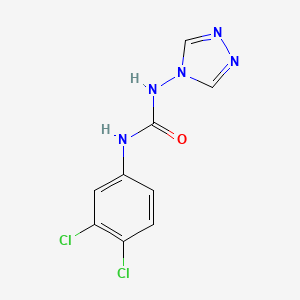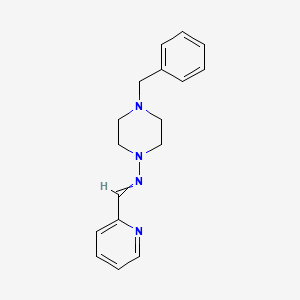
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine, also known as BPIP, is a synthetic compound that belongs to the class of piperazine derivatives. BPIP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.
科学研究应用
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound has shown promising results in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and schizophrenia. This compound has also been studied for its potential anticancer activity.
作用机制
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine acts as a potent and selective inhibitor of the dopamine transporter (DAT). DAT is a protein that regulates the levels of dopamine in the brain. By inhibiting DAT, this compound increases the levels of dopamine in the brain, which can lead to improved cognitive function and motor control. This compound has also been shown to have an affinity for the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and motor control. This compound has also been shown to have anxiolytic and antidepressant effects. This compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain.
实验室实验的优点和局限性
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine has several advantages for lab experiments. This compound is a highly selective inhibitor of DAT, which makes it a useful tool for studying the role of dopamine in the brain. This compound is also relatively easy to synthesize and purify, which makes it a cost-effective compound for lab experiments. However, this compound has some limitations for lab experiments. This compound has low solubility in water, which can make it difficult to use in some experiments. This compound also has a relatively short half-life, which can limit its effectiveness in some studies.
未来方向
There are several future directions for research on 4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine. One area of research is the development of more potent and selective inhibitors of DAT. Another area of research is the development of this compound derivatives with improved solubility and pharmacokinetic properties. This compound could also be studied for its potential applications in the treatment of other neurological disorders, such as Huntington's disease and multiple sclerosis. Finally, this compound could be studied for its potential applications in the field of drug addiction research, as dopamine plays a key role in addiction.
合成方法
4-benzyl-N-(2-pyridinylmethylene)-1-piperazinamine can be synthesized by the reaction of 2-pyridinecarboxaldehyde with benzylamine and 1-piperazinecarboxamide. The reaction is carried out in the presence of a catalyst, such as acetic acid or trifluoroacetic acid, under reflux conditions. The product is obtained after purification by column chromatography or recrystallization.
属性
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-pyridin-2-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4/c1-2-6-16(7-3-1)15-20-10-12-21(13-11-20)19-14-17-8-4-5-9-18-17/h1-9,14H,10-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPIOLOMARTNIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2,4-bis(methylsulfonyl)phenyl]morpholine](/img/structure/B5862478.png)
![N-{5-[(isobutylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5862486.png)
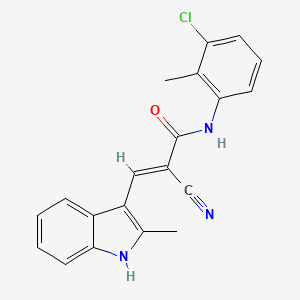
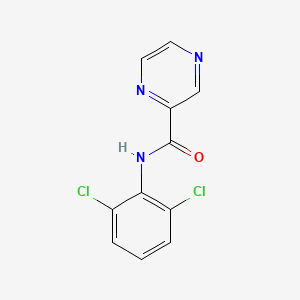

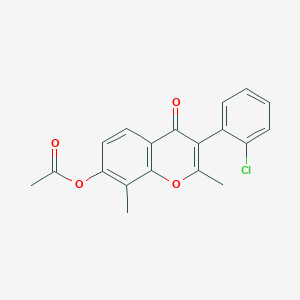

![N-[4-(benzyloxy)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5862532.png)

![1-[(4-isobutylphenyl)sulfonyl]pyrrolidine](/img/structure/B5862538.png)
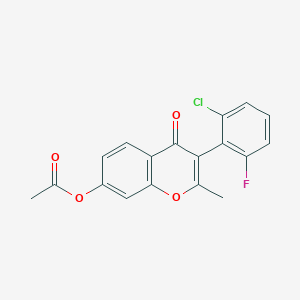
![N-1,3-benzodioxol-5-yl-2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5862555.png)
